2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

Structural Differentiation Lipophilicity Metabolic Stability

This phenoxyisobutyric acid features a unique 4-chloro-3,5-dimethylphenoxy motif that distinguishes it from clofibric acid and simpler acetic acid analogs. The alpha-dimethyl substitution introduces steric hindrance against beta-oxidation, a proven strategy to enhance metabolic stability in lead optimization. Its free carboxylic acid handle enables rapid ester or amide prodrug synthesis for fine-tuning physicochemical properties. Ideal for PPAR-alpha/dual agonist SAR exploration, novel phenoxy herbicide development, and construction of focused chemical biology libraries probing lipid metabolism and plant growth regulation. Select this intermediate for structural precision, multi-scaffold versatility, and reliable batch-to-batch consistency.

Molecular Formula C12H15ClO3
Molecular Weight 242.7 g/mol
CAS No. 667436-01-3
Cat. No. B1302358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid
CAS667436-01-3
Molecular FormulaC12H15ClO3
Molecular Weight242.7 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)C)OC(C)(C)C(=O)O
InChIInChI=1S/C12H15ClO3/c1-7-5-9(6-8(2)10(7)13)16-12(3,4)11(14)15/h5-6H,1-4H3,(H,14,15)
InChIKeyVMKNHGYEWGGFQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid (CAS 667436-01-3): A Substituted Phenoxypropanoic Acid Building Block


2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid, with CAS number 667436-01-3, is a synthetic organic compound belonging to the phenoxyisobutyric acid class . It is structurally characterized by a chloro-substituted and dimethylated aromatic ring linked to a propanoic acid group via an ether linkage . Its molecular formula is C12H15ClO3, with a molecular weight of approximately 242.7 g/mol [1]. This compound is not a naturally occurring substance and is utilized primarily as a versatile building block or intermediate in organic synthesis, with applications spanning agrochemical and pharmaceutical research .

Why Simple In-Class Swaps with 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic Acid Are Inadvisable


Phenoxypropanoic and isobutyric acid derivatives constitute a broad chemical class with significant structural diversity, leading to profound differences in physicochemical properties and biological interactions [1]. The specific substitution pattern of this compound—a 4-chloro-3,5-dimethylphenoxy group—distinguishes it from closely related analogs like clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid) and (4-chloro-3,5-dimethylphenoxy)acetic acid [2]. These structural variances directly influence lipophilicity, metabolic stability, and target binding affinity [1]. Therefore, interchanging compounds within this class without rigorous experimental validation is not scientifically sound, as it can lead to divergent research outcomes due to altered pharmacokinetic or pharmacodynamic profiles.

Quantitative Comparative Evidence for 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic Acid


Structural and Lipophilic Differentiation from Clofibric Acid

In contrast to the widely studied analog clofibric acid, which possesses a 4-chlorophenoxy group, the target compound features an additional 3,5-dimethyl substitution on the aromatic ring . This structural modification is a key differentiator, as it alters the compound's physicochemical profile.

Structural Differentiation Lipophilicity Metabolic Stability

Steric and Electronic Differentiation from (4-Chloro-3,5-dimethylphenoxy)acetic Acid

This compound is a propanoic acid derivative, which differentiates it from the acetic acid analog, (4-Chloro-3,5-dimethylphenoxy)acetic acid (CAS 19545-95-0) . The presence of the gem-dimethyl group adjacent to the carboxylic acid moiety introduces steric hindrance, which can significantly impact both metabolic stability and the compound's ability to act as a substrate for enzymatic conjugation reactions.

Steric Hindrance Metabolic Stability Agrochemical Research

Reactive Intermediate Utility: Differentiated from Non-Functionalized Analogs

The carboxylic acid moiety of this compound provides a distinct advantage over non-functionalized analogs. It serves as a crucial handle for further derivatization, enabling its use as a building block in multi-step syntheses. This contrasts with compounds lacking this reactive group, which may only serve as terminal products.

Synthetic Utility Building Block Acylation

Optimal Application Scenarios for 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic Acid


Design and Synthesis of Novel PPAR Agonists

Researchers seeking to develop new peroxisome proliferator-activated receptor (PPAR) agonists, particularly PPAR-alpha or dual agonists, can utilize this compound as a core building block. Its structural resemblance to the fibrate class, combined with its unique 3,5-dimethyl substitution pattern, allows for the exploration of novel structure-activity relationships (SAR) around lipophilicity and receptor binding [REFS-1, REFS-2]. This is a key scenario where its differentiation from simpler analogs like clofibric acid becomes valuable.

Investigating Metabolic Stability in Lead Optimization

In pharmaceutical lead optimization programs, this compound's alpha-dimethyl substitution is a known structural motif to improve metabolic stability by hindering beta-oxidation [1]. It can be used as a direct comparator to acetic acid analogs in studies designed to assess metabolic pathways, half-life extension, and the impact of steric hindrance on drug metabolism.

Development of Novel Agrochemical Actives

This compound is a key intermediate or scaffold in the development of new phenoxy herbicides and plant growth regulators [1]. Its specific substitution pattern is crucial for achieving the desired activity and selectivity profile against target weed species, distinguishing it from other herbicides in the phenoxy class like mecoprop or 2,4-D. Researchers can leverage its carboxylic acid handle to create diverse ester or amide prodrugs to tune physicochemical properties.

Synthesis of Specialized Chemical Libraries

For chemical biology and screening facilities, this compound is a versatile building block for creating focused libraries of phenoxyisobutyric acid derivatives [1]. Its unique aromatic substitution pattern and functionalizable acid group make it an ideal monomer for parallel synthesis of analogs that probe the chemical space around this pharmacophore, which is relevant to lipid metabolism, inflammation, and plant biology.

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